molecular formula C5H11O4P B1661025 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide CAS No. 873-99-4

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

Cat. No.: B1661025
CAS No.: 873-99-4
M. Wt: 166.11 g/mol
InChI Key: ODCNAKMVBMFRKD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is a cyclic organophosphorus compound with the molecular formula C5H11O4P. It is known for its unique structural properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide can be synthesized through the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide exerts its effects involves its ability to form stable cyclic structures and participate in various chemical reactions. Its molecular targets and pathways include interactions with metal catalysts in coupling reactions and the formation of stable radical intermediates in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is unique due to its ability to form stable cyclic structures and its reactivity in various chemical reactions. Its applications in both scientific research and industrial processes highlight its versatility and importance.

Properties

IUPAC Name

2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O4P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCNAKMVBMFRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301269
Record name 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-99-4
Record name NSC142148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142148
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Reactant of Route 2
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Reactant of Route 3
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Reactant of Route 4
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Reactant of Route 5
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
Reactant of Route 6
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide

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